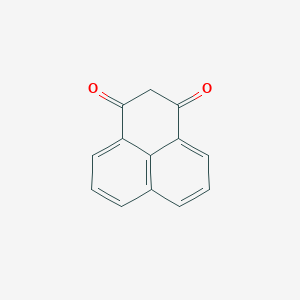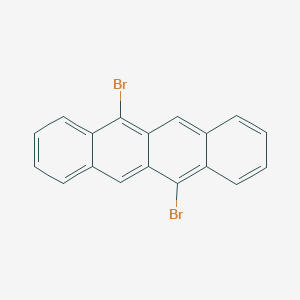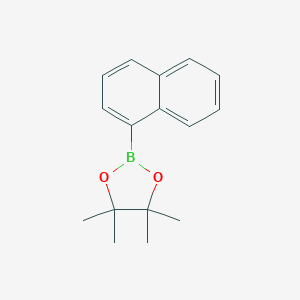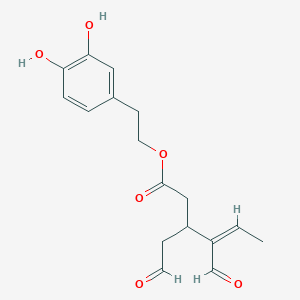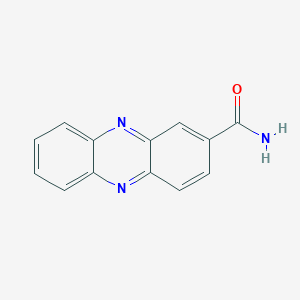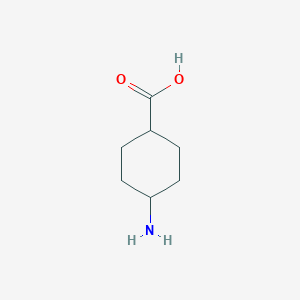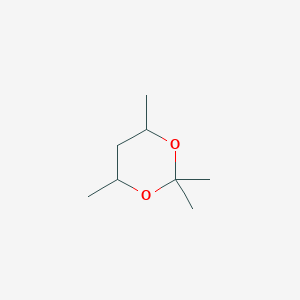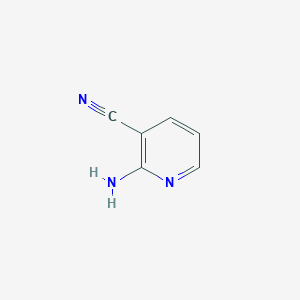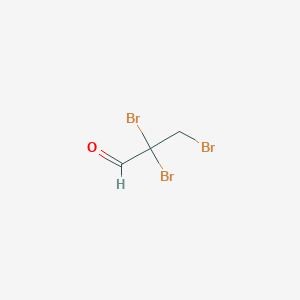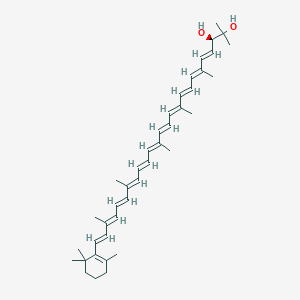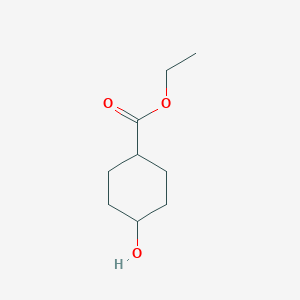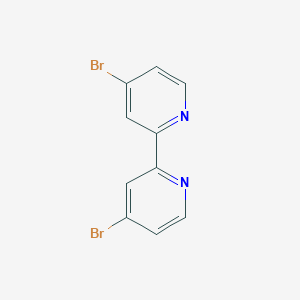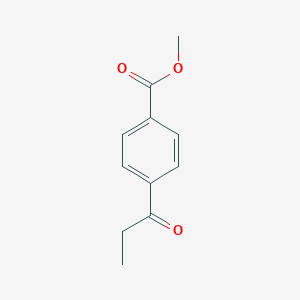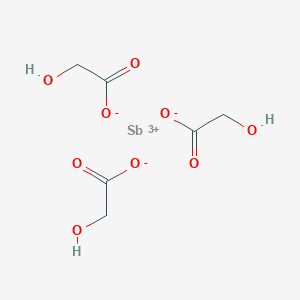
Antimony hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony hydroxyacetate is a chemical compound with the molecular formula Sb(OH)₂CH₂COO. It is a white crystalline powder that is soluble in water and is commonly used as a catalyst in organic reactions. In
Mecanismo De Acción
The mechanism of action of antimony hydroxyacetate as a catalyst is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can accept an electron pair from a nucleophile, thereby facilitating the reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of antimony hydroxyacetate. However, studies have shown that the compound is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Antimony hydroxyacetate has several advantages as a catalyst in lab experiments. It is relatively inexpensive, easy to synthesize, and has a high catalytic activity. However, the compound has some limitations, including its low solubility in organic solvents and its sensitivity to moisture.
Direcciones Futuras
There are several future directions for research on antimony hydroxyacetate. One area of interest is the development of new synthetic routes for the compound, which could improve its catalytic activity and reduce its limitations. Another area of interest is the investigation of the compound's potential applications in the field of nanotechnology, where it could be used as a catalyst for the synthesis of nanoparticles.
Conclusion:
Antimony hydroxyacetate is a white crystalline powder that is commonly used as a catalyst in organic reactions. It is relatively non-toxic and has a high catalytic activity, making it a valuable tool for laboratory experiments. However, the compound has some limitations, including its low solubility in organic solvents and its sensitivity to moisture. Further research is needed to fully understand the mechanism of action of antimony hydroxyacetate and to explore its potential applications in various fields.
Métodos De Síntesis
Antimony hydroxyacetate can be synthesized by reacting antimony trioxide with acetic acid and hydrogen peroxide. The reaction produces antimony hydroxyacetate and water as byproducts. The reaction is typically carried out under reflux conditions at a temperature of 60-70°C for several hours.
Aplicaciones Científicas De Investigación
Antimony hydroxyacetate has been widely used as a catalyst in organic reactions, including esterification, transesterification, and acetylation. It has also been used in the synthesis of various organic compounds, such as polyesters, polyurethanes, and resins.
Propiedades
Número CAS |
17901-09-6 |
|---|---|
Nombre del producto |
Antimony hydroxyacetate |
Fórmula molecular |
C6H9O9Sb |
Peso molecular |
346.89 g/mol |
Nombre IUPAC |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
Clave InChI |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
SMILES canónico |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Otros números CAS |
17901-09-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



